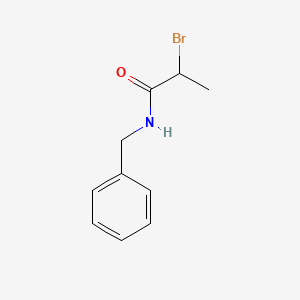

N-Benzyl-2-bromopropanamide

描述

准备方法

Synthetic Routes and Reaction Conditions

N-Benzyl-2-bromopropanamide can be synthesized through the reaction of benzylamine with 2-bromopropionyl chloride . The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

化学反应分析

Types of Reactions

N-Benzyl-2-bromopropanamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Reduction Reactions: The compound can be reduced to form N-benzyl-2-propanamide using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Formation of N-benzyl-2-azidopropanamide or N-benzyl-2-thiocyanatopropanamide.

Reduction: Formation of N-benzyl-2-propanamide.

Oxidation: Formation of N-benzyl-2-bromopropanoic acid.

科学研究应用

Medicinal Chemistry Applications

N-Benzyl-2-bromopropanamide has garnered attention for its potential as a precursor in the synthesis of various pharmaceutical compounds. It serves as an intermediate for creating derivatives that exhibit significant biological activities, including:

- GABA Transporter Inhibition : Research indicates that derivatives of this compound can inhibit GABA uptake, making them potential candidates for treating neuropathic pain. For instance, functionalized amino acids derived from this compound have shown activity against GABA transporters mGAT1 and mGAT4, which are critical targets in pain management therapies .

- Antinociceptive Properties : In vivo studies have demonstrated that certain derivatives exhibit antinociceptive effects in rodent models of neuropathic pain, suggesting their potential use in developing new analgesics .

Organic Synthesis Applications

This compound is utilized as a versatile building block in organic synthesis due to its reactivity profile. It can participate in various chemical reactions, including:

- Cross-Coupling Reactions : The compound can be employed in palladium-catalyzed cross-coupling reactions with aryl boronic acids to produce chiral α-aryl carboxamides. These reactions are essential for synthesizing complex organic molecules with high enantiomeric purity .

- Synthesis of Functionalized Amino Acids : The compound serves as a precursor for synthesizing novel amino acids that can act as inhibitors of neurotransmitter transporters, further expanding its utility in medicinal chemistry .

Case Studies

Several studies highlight the applications of this compound:

- Study on Neuropathic Pain : A study published in ACS Chemical Neuroscience examined novel functionalized amino acids derived from this compound, demonstrating their ability to inhibit GABA uptake effectively. The research emphasized the need for selective inhibitors targeting GABA transporters for better therapeutic outcomes in neuropathic pain management .

- Enantioselective Synthesis : Another notable study focused on the enantioselective palladium-catalyzed cross-coupling reactions involving α-bromo carboxamides like this compound, showcasing the compound's utility in generating chiral molecules with high yields and selectivity .

作用机制

The mechanism of action of N-Benzyl-2-bromopropanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to neuronal sodium channels and L-type calcium channels, which are involved in the modulation of pain and seizure activity . The compound’s ability to inhibit these channels contributes to its analgesic and anticonvulsant effects .

相似化合物的比较

Similar Compounds

- 2-Bromo-N-(phenylmethyl)propanamide

- 2-Bromo-N-(4-fluorobenzyl)-3-methylbutanamide

- 3-(2-Bromo-1-oxopropyl)-spiro[2H-1,3-benzoxazine-2,1’-cyclohexan]-4(3H)-one

Uniqueness

N-Benzyl-2-bromopropanamide is unique due to its specific bromine substitution, which imparts distinct reactivity and biological activity compared to other similar compounds. Its ability to undergo a variety of chemical reactions and its applications in multiple research fields make it a valuable compound in scientific studies .

生物活性

N-Benzyl-2-bromopropanamide, with the chemical formula CHBrNO, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, pharmacological properties, and relevant case studies, providing a comprehensive overview of its biological significance.

This compound is synthesized through the reaction of benzylamine with 2-bromopropionyl chloride. The general reaction can be summarized as follows:

This compound exhibits a molecular weight of 242.11 g/mol and has notable chemical properties, including its ability to undergo various reactions such as substitution and reduction .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Sodium Channels : It has been reported to bind to neuronal sodium channels, influencing pain modulation.

- Calcium Channels : The compound also interacts with L-type calcium channels, which are crucial in neurotransmitter release and muscle contraction .

These interactions suggest potential applications in pain management and neurological disorders.

Pharmacological Properties

This compound has been investigated for several pharmacological effects:

- Analgesic Properties : Studies indicate that this compound may possess analgesic effects comparable to traditional pain medications. Its mechanism involves modulation of GABA transporters, particularly mGAT4, which are promising targets for neuropathic pain treatment .

- Anticonvulsant Activity : The compound has shown potential in reducing seizure activity in animal models, making it a candidate for further research in epilepsy treatments .

Case Studies and Research Findings

Several studies highlight the biological activities of this compound:

- GABA Transport Inhibition : A study demonstrated that derivatives of this compound inhibited GABA uptake in various mouse GAT subtypes, indicating its potential as a therapeutic agent for neuropathic pain. The most effective compounds showed pIC values ranging from 5.04 to 5.43 against different GAT subtypes .

- Antinociceptive Effects : In rodent models, this compound exhibited significant antinociceptive effects in both thermal and inflammatory pain tests. For instance, it increased tail-flick latency significantly compared to control groups, suggesting effective pain relief without inducing motor deficits .

- Comparison with Other Compounds : When compared to similar compounds such as 2-Bromo-N-(phenylmethyl)propanamide, this compound demonstrated unique reactivity due to its specific bromine substitution, enhancing its biological activity profile .

Data Summary

The following table summarizes key properties and findings related to this compound:

| Property/Study | Description/Findings |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 242.11 g/mol |

| Synthesis Method | Benzylamine + 2-Bromopropionyl Chloride |

| Mechanism of Action | Interaction with sodium and calcium channels |

| Analgesic Activity | Modulates GABA transporters; effective in neuropathic pain |

| Anticonvulsant Properties | Reduced seizure activity in animal models |

| pIC Values (GAT Inhibition) | 5.04 - 5.43 across different subtypes |

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of N-Benzyl-2-bromopropanamide relevant to experimental handling?

- Answer: Critical properties include a density of 1.385 g/cm³, boiling point of 380.4°C (760 mmHg), and a flash point of 183.9°C, which inform storage and handling protocols (e.g., inert atmosphere for high-temperature reactions). The molecular formula (C₁₀H₁₂BrNO) and logP value (2.477) suggest moderate hydrophobicity, requiring polar aprotic solvents for dissolution . Refractive index (1.558) and NMR data (δ 7.23–7.41 ppm for aromatic protons) aid in purity verification .

Q. What is a standard synthetic protocol for this compound, and what yield can be expected?

- Answer: A validated method (General Procedure 8, GP8) involves reacting N-benzylamine with 2-bromopropanoic acid in dichloromethane (DCM) under argon, using T3P (n-propanephosphonic anhydride) as a coupling agent and triethylamine (TEA) as a base. Typical yields reach 85%, with purification via column chromatography (Rf = 0.65). Characterization includes ¹H NMR (e.g., 1.91 ppm triplet for CH₃) and ¹³C NMR to confirm amide bond formation .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Answer: Safety measures include immediate eye irrigation with water upon contact and medical attention if ingested. Endocrine-disrupting properties warrant glovebox use for prolonged exposure. Emergency protocols recommend diazepam for seizures and proparacaine hydrochloride for ocular irritation .

Advanced Research Questions

Q. How can discrepancies in reported molecular weights of this compound be resolved through analytical techniques?

- Answer: Reported molecular weights vary slightly (241.01 g/mol vs. 242.112 g/mol ). High-resolution mass spectrometry (HRMS) or elemental analysis (C, H, N, Br quantification) can resolve this. For example, HRMS with a precision of ±0.001 Da would confirm the exact mass (241.010 vs. 242.112) and identify isotopic patterns for bromine .

Q. What role does this compound play in synthesizing GABA transporter inhibitors, and how is its efficacy validated?

- Answer: It serves as a precursor for functionalized amino acids targeting GABA transporters. Efficacy is validated via in vitro uptake assays using radiolabeled GABA and electrophysiological studies in neuronal cells. Structural analogs (e.g., Methisosildenafil Impurity 6) are characterized by IC₅₀ values to compare inhibitory potency .

Q. What crystallographic data are available for structural analogs, and how do they inform the molecular conformation of this compound?

- Answer: Analogous brominated amides (e.g., 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide) exhibit triclinic crystal systems (P1 space group, α = 73.939°, β = 82.878° ). X-ray diffraction data reveal planarity of the amide bond and steric effects from the benzyl group, guiding conformational studies via DFT calculations or molecular docking .

Q. Methodological Considerations

- Data Contradiction Analysis: Cross-validate NMR assignments (e.g., 4.11 ppm q for CHBr ) with computational modeling (e.g., Gaussian 16) to resolve spectral ambiguities.

- Experimental Design: For kinetic studies, monitor bromine displacement reactions (e.g., SN2 with thiols) via HPLC-MS to track intermediate formation .

属性

IUPAC Name |

N-benzyl-2-bromopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-8(11)10(13)12-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHQJFAUJYBAAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101031756 | |

| Record name | N-Benzyl-2-bromopropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6653-71-0, 75995-58-3 | |

| Record name | 2-Bromo-N-(phenylmethyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6653-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionamide, N-benzyl-2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006653710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, 2-bromo-N-(phenylmethyl)-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075995583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-2-bromopropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。